methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound with a molecular formula of C22H20N2O6S and a molecular weight of 440.47. This compound is characterized by its unique structure, which includes a benzothiazole ring, a trimethoxybenzoyl group, and a prop-2-ynyl substituent. It is used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzothiazole to form the benzothiazole derivative. The final step involves the alkylation of the benzothiazole derivative with propargyl bromide in the presence of a base such as potassium carbonate .
Chemical Reactions Analysis
methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The trimethoxybenzoyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The prop-2-ynyl group may contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: This compound shares the trimethoxybenzoyl group but lacks the benzothiazole ring and prop-2-ynyl substituent.
2-Aminobenzothiazole derivatives: These compounds contain the benzothiazole ring but differ in their substituents and overall structure.
Propargyl derivatives: Compounds with the prop-2-ynyl group but different core structures.
The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 3-prop-2-ynyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-6-9-24-15-8-7-13(21(26)30-5)12-18(15)31-22(24)23-20(25)14-10-16(27-2)19(29-4)17(11-14)28-3/h1,7-8,10-12H,9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDSHSOBJRSARO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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